

The Versatile Scaffold: 2-Amino-6-chloropyridin-3-ol in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Amino-6-chloropyridin-3-OL

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropyridin-3-ol is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a chlorine atom on a pyridine core, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. While literature specifically detailing the applications of **2-amino-6-chloropyridin-3-ol** is limited, its close analogs, particularly 2-amino-6-chloropyridine and its 3-substituted derivatives, have emerged as crucial pharmacophores in the development of kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the synthesis, key biological applications, and experimental protocols related to this important scaffold and its analogs, serving as a valuable resource for professionals in drug discovery and development.

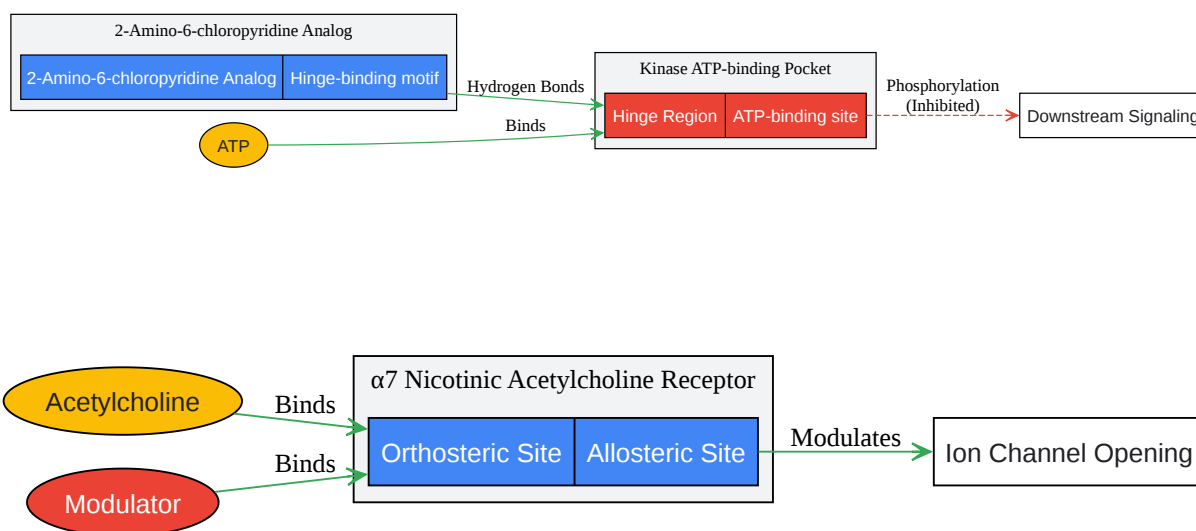
Synthesis of 2-Amino-6-chloropyridin-3-ol and Analogs

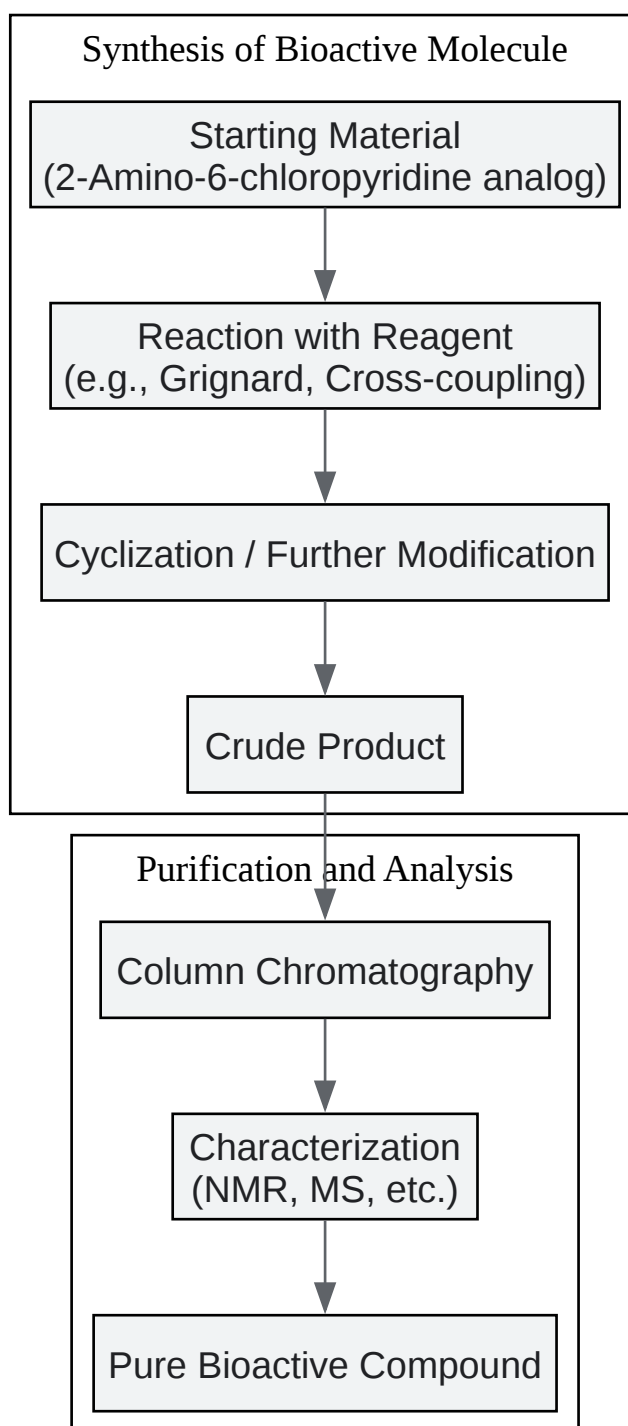
The synthesis of **2-amino-6-chloropyridin-3-ol** is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from the preparation of

structurally related compounds. A potential pathway involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine and subsequent introduction of the hydroxyl and chloro substituents.

A key precursor for related structures is 2-amino-3-nitro-6-chloropyridine. Its synthesis can be achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine. The latter is prepared by the nitration of 2,6-dichloropyridine. Subsequent reduction of the nitro group would yield 2,3-diamino-6-chloropyridine, which could then potentially be converted to the target molecule through diazotization and hydrolysis.

Alternatively, the synthesis of the analog 2,3-diamino-6-methoxypyridine has been described, starting from 2-amino-6-chloro-3-nitropyridine. This involves a methoxylation step using sodium methoxide, followed by the reduction of the nitro group. This suggests that the 3-hydroxy group could be introduced via a similar nucleophilic substitution or protected during the synthesis and deprotected in a final step.





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